1,3,5-Trimethoxybenzene

Übersicht

Beschreibung

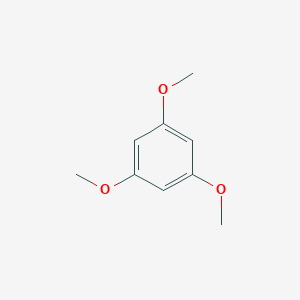

1,3,5-Trimethoxybenzene (CAS 621-23-8) is a methylated derivative of phloroglucinol (1,3,5-trihydroxybenzene), synthesized via three sequential methylation steps . It is a white crystalline solid with a melting point of 52–54°C and a boiling point of 255°C . The compound is notable for its applications in pharmaceuticals, organic synthesis, and analytical chemistry. Clinically, it is used in combination with phloroglucinol as an antispasmodic agent for urinary and biliary colic . Additionally, it serves as an internal standard in quantitative NMR and GC analyses due to its distinct proton signals and stability and acts as a chlorine quencher in environmental chemistry . It is also a key aromatic component in Chinese roses and exhibits sedative properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sym-trimethoxybenzene can be synthesized through the methylation of phloroglucinol (1,3,5-trihydroxybenzene) using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3). The reaction typically occurs in a polar aprotic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: In industrial settings, the synthesis of sym-trimethoxybenzene may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process generally includes the methylation of phloroglucinol using methylating agents under controlled temperature and pressure conditions .

Types of Reactions:

Oxidation: Sym-trimethoxybenzene can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction of sym-trimethoxybenzene can lead to the formation of partially or fully reduced methoxybenzene derivatives.

Substitution: The methoxy groups in sym-trimethoxybenzene can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) can facilitate substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized aromatic compounds.

Reduction: Partially or fully reduced methoxybenzene derivatives.

Substitution: Aromatic compounds with different functional groups replacing the methoxy groups.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Quantification of Free Halogens

One of the prominent applications of TMB is as a derivatizing agent for selectively quantifying free chlorine and free bromine in aqueous systems. Traditional methods for measuring these halogens often lack specificity; however, TMB has been shown to react rapidly with free chlorine (HOCl) and free bromine (HOBr), allowing for the formation of stable halogenated products that can be quantified using techniques such as liquid chromatography and gas chromatography-mass spectrometry (GC-MS) .

- Methodology : In a study, TMB was utilized to measure concentrations of HOCl and HOBr in various water samples, including drinking water and pool water. The method achieved lower method quantitation limits (MQLs) compared to conventional methods, demonstrating TMB's effectiveness as a selective probe for these disinfectants .

Quenching Agent for Disinfection Byproducts

TMB also serves as a quencher for free halogens in studies investigating disinfection byproducts (DBPs) in drinking water and wastewater. Unlike traditional quenchers which can degrade sensitive analytes, TMB preserves redox-labile DBPs while effectively neutralizing free chlorine and bromine . This property is particularly beneficial in maintaining the integrity of samples during analysis.

Materials Science

Synthesis of Functionalized Compounds

TMB has been employed in the synthesis of various functionalized compounds, particularly in the creation of unsymmetrical 1,3,5-tris(arylazo)benzenes. These compounds exhibit unique properties due to their ability to undergo isomerization and can be utilized in advanced materials applications such as photoswitches . The synthesis process typically involves palladium-catalyzed coupling reactions followed by oxidation steps.

- Case Study : A recent investigation highlighted the successful synthesis of starazo compounds using TMB as a precursor. These compounds were characterized using UV-vis spectroscopy to study their switching properties, indicating potential applications in smart materials .

Organic Synthesis

Catalytic Reactions

TMB has been used as an internal standard in various catalytic reactions involving magnesium pincer complexes. Its role as an internal standard allows for accurate determination of reaction yields . This application is crucial in optimizing reaction conditions and improving the efficiency of synthetic pathways.

Health Sciences

Biomarker Research

Emerging research suggests that TMB may serve as a biomarker for flavonoid consumption in humans. Its presence can indicate dietary intake levels and help assess the health impacts associated with flavonoid-rich foods . This application opens avenues for nutritional studies and public health assessments.

Wirkmechanismus

The mechanism of action of sym-trimethoxybenzene varies depending on its application:

Antispasmodic Action: It acts on smooth muscle to relieve spasms and pain.

Biomarker Role: As a biomarker, it reflects the metabolic processing of flavonoids in the human body, indicating dietary intake and metabolic health.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Phloroglucinol (1,3,5-Trihydroxybenzene)

Pharmacological Differences: 1,3,5-Trimethoxybenzene and phloroglucinol are pharmacologically synergistic but exhibit distinct pharmacokinetic (PK) profiles. A clinical study comparing their bioavailability found that this compound has a lower absorption rate (delayed Tmax), reduced peak plasma concentration (Cmax), and smaller AUC0–∞ compared to phloroglucinol . Furthermore, this compound undergoes rapid demethylation in vivo, producing metabolites like 3,5-dimethoxyphenol and 5-methoxyresorcinol, whereas phloroglucinol shows negligible metabolism under similar conditions .

Synthetic Utility: Phloroglucinol serves as the precursor for this compound, which is methylated using reagents like methyl chloride or dimethyl sulfate in the presence of AlCl3 . The methoxy groups in this compound enhance its stability in acidic and oxidative conditions, making it preferable as a synthetic intermediate .

Trimethylbenzene Isomers (1,2,3-TMB, 1,2,4-TMB, 1,3,5-TMB)

Structural and Physical Properties :

this compound differs from trimethylbenzene isomers (TMBs) in substituent groups (methoxy vs. methyl). This substitution significantly impacts physical properties:

| Property | This compound | 1,3,5-Trimethylbenzene |

|---|---|---|

| Melting Point (°C) | 52–54 | −44.7 |

| Boiling Point (°C) | 255 | 165 |

| Molecular Weight (g/mol) | 168.19 | 120.19 |

The methoxy groups increase polarity and boiling point compared to nonpolar TMBs.

Environmental and Toxicological Profiles :

TMBs are petroleum-derived hydrocarbons with higher volatility and environmental mobility, whereas this compound’s oxygenated structure reduces volatility and enhances water solubility . Toxicological data for TMBs focus on respiratory irritation, while this compound is studied for its metabolic pathways and sedative effects .

Reactivity with Electrophilic Reagents

This compound undergoes electrophilic substitution preferentially at the para position to methoxy groups. For example, chlorination with NaOCl yields 2-chloro-1,3,5-trimethoxybenzene (55% yield) and trace 2,4-dichloro derivatives .

Comparison as Analytical Standards

This compound is widely used as an internal standard in NMR and GC due to its non-reactivity and sharp singlet signals (e.g., δ 3.8–3.9 ppm for methoxy protons) . Alternatives like tetramethylsilane (TMS) require deuterated solvents, whereas this compound is compatible with a broader range of solvents and conditions .

Key Research Findings

Pharmacokinetic and Metabolic Data

| Parameter | This compound | Phloroglucinol |

|---|---|---|

| Cmax (ng/mL) | 12.3 ± 8.2 | 45.6 ± 10.4 |

| Tmax (h) | 2.5 ± 1.1 | 1.2 ± 0.5 |

| AUC0–∞ (h·ng/mL) | 58.9 ± 32.1 | 210.5 ± 45.3 |

This compound exhibits higher inter-subject variability, suggesting individualized metabolic rates .

Biologische Aktivität

1,3,5-Trimethoxybenzene (TMB), a methoxy-substituted aromatic compound, has garnered attention for its diverse biological activities and potential applications in various fields such as environmental science and pharmacology. This article delves into the biological activity of TMB, supported by data tables, case studies, and detailed research findings.

This compound is synthesized through the methylation of phloroglucinol. The process involves three successive methylation steps, with the enzyme phloroglucinol O-methyltransferase (POMT) playing a crucial role in this biosynthetic pathway . The chemical structure of TMB is represented as follows:

Antioxidant Properties

TMB has been identified as a potential antioxidant. Research indicates that it can scavenge free radicals, which are implicated in various oxidative stress-related diseases. The compound's ability to act as a quencher for free chlorine and bromine enhances its utility in environmental applications .

Role as a Biomarker

TMB has emerged as a significant biomarker for flavonoid intake in humans. It is associated with the consumption of various phytochemicals that exhibit health benefits due to their antioxidant properties . A recent study highlighted that urinary excretion of TMB correlates with dietary flavonoid intake, suggesting its potential use in nutritional epidemiology .

Study on Antioxidant Activity

A study evaluating the antioxidant capacity of TMB demonstrated that it effectively reduced oxidative stress markers in vitro. The results indicated that TMB could significantly lower malondialdehyde levels and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

| Parameter | Control | TMB Treatment |

|---|---|---|

| Malondialdehyde (µmol/L) | 5.0 | 2.5 |

| SOD Activity (U/mg protein) | 10 | 15 |

| Catalase Activity (U/mg protein) | 5 | 8 |

Toxicological Assessment

In another study focused on the cytotoxic effects of TMB, researchers tested its impact on human cervical cancer (HeLa) cells and human breast cancer (MCF-7) cells using the MTT assay. The findings showed that TMB exhibited selective cytotoxicity against these cancer cell lines without significantly affecting normal fibroblast cells (L929) .

| Cell Line | IC50 (µM) | Effect on Normal Cells |

|---|---|---|

| HeLa | 20 | No significant toxicity |

| MCF-7 | 25 | No significant toxicity |

| L929 | >100 | No significant toxicity |

Mechanistic Insights

The biological activities of TMB can be attributed to its structural features, which enable it to interact with various biological targets. The compound's methoxy groups contribute to its electron-donating properties, enhancing its reactivity towards free radicals and other reactive species. This mechanism underlies its antioxidant capabilities and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1,3,5-Trimethoxybenzene, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves methylating phloroglucinol (1,3,5-trihydroxybenzene) in three consecutive steps. A reported protocol uses methanol, a catalyst mixture (sodium oxide, barium oxide, and dextran gel), and 1,3,5-tribromobenzene under controlled conditions (7–11 atm pressure, 135–165°C, 11 hours). Post-synthesis, the product is extracted with chloroform and purified via solvent evaporation .

- Optimization : Adjusting catalyst ratios, reaction time, and temperature can enhance yield. For example, reducing side reactions (e.g., over-methylation) requires precise control of methanol addition rates .

Q. How is this compound biosynthesized in natural sources, such as Chinese roses?

- Pathway : In plants like Rosa rugosa, phloroglucinol undergoes stepwise methylation by O-methyltransferase enzymes, substituting each hydroxyl group with methoxy groups. This process is regulated by substrate specificity and enzyme kinetics .

Q. What role does this compound play as an analytical standard in quantitative NMR?

- Application : It serves as a TraceCERT® certified reference material for quantitative NMR due to its high purity (>99%) and stability. Its symmetrical structure produces a single sharp peak in H NMR, simplifying calibration and quantification in complex mixtures .

Q. What are the basic pharmacological properties of this compound in preclinical studies?

- Mechanism : It exhibits antispasmodic effects by modulating smooth muscle contraction, often synergizing with phloroglucinol. Preclinical models (e.g., rodent urinary tract) demonstrate reduced spasms at doses of 10–20 mg/kg, though bioavailability varies across tissues .

Advanced Research Questions

Q. How do pharmacokinetic (PK) parameters of this compound compare to its parent compound, phloroglucinol, in human trials?

- PK Profile : Oral administration shows lower bioavailability (AUC = 12.3 µg·h/mL vs. 18.7 µg·h/mL for phloroglucinol) and delayed absorption (T = 2.5 hours vs. 1.2 hours). Inter-subject variability is high (±40%), attributed to differential metabolism via hepatic demethylation .

- Metabolites : Primary metabolites include 3,5-dimethoxyphenol and 5-methoxyresorcinol, detected in urine. Phloroglucinol formation is negligible, suggesting limited full demethylation .

Q. How is this compound utilized as a precursor in synthesizing functional organic materials?

- Applications :

- Pharmaceuticals : Key intermediate in synthesizing Bulllomedil, a vasodilator for peripheral vascular disorders .

- Materials Science : Forms molecular complexes with [60]- and [70]-fullerenes, enabling tailored electronic properties in nanomaterials .

Q. What analytical strategies resolve contradictions in reported metabolic pathways of this compound?

- Approach : Use isotope-labeled analogs (e.g., C-methoxy groups) paired with LC-MS/MS to track demethylation steps. In vitro assays with human liver microsomes confirm CYP450-mediated metabolism, with kinetic parameters (K = 45 µM, V = 12 nmol/min/mg) .

Q. Why do some studies report conflicting efficacy data for this compound in spasmodic pain models?

Eigenschaften

IUPAC Name |

1,3,5-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-10-7-4-8(11-2)6-9(5-7)12-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUDPHPHKOZXCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045963 | |

| Record name | 1,3,5-Trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [MSDSonline] | |

| Record name | 1,3,5-Trimethoxybenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8602 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

621-23-8 | |

| Record name | 1,3,5-Trimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Trimethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Trimethoxybenzene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15875 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phloroglucinol trimethyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3,5-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O,O-1,3,5-trimethylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRIMETHOXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00VJI3VG3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3,5-Trimethoxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059963 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.